2-Amino-5-Iodopyridine
Description
Significance as a Versatile Synthetic Building Block in Contemporary Organic Chemistry
The strategic placement of the amino and iodo substituents on the pyridine (B92270) ring endows 2-amino-5-iodopyridine (B21400) with exceptional versatility. The iodine atom, a readily displaceable leaving group, serves as a handle for a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nbinno.com Simultaneously, the amino group can act as a nucleophile or be derivatized to introduce further complexity, making this compound a bifunctional linchpin in synthetic strategies. sioc-journal.cn This dual reactivity allows for sequential and site-selective modifications, providing chemists with a powerful tool to assemble intricate molecular frameworks. rsc.org
Overview of Research Trajectories and Synthetic Utility
Research involving this compound has been prominently directed towards its application in palladium- and copper-catalyzed cross-coupling reactions. nbinno.comrsc.org These transformations have proven instrumental in the synthesis of a diverse array of heterocyclic compounds, many of which are scaffolds for biologically active molecules. chemimpex.comrsc.org The compound's utility extends to the development of novel pharmaceuticals, including antiviral and anticancer agents, as well as functional materials. nbinno.comchemimpex.com Its role as a key intermediate facilitates the efficient construction of complex organic molecules, streamlining synthetic pathways and enabling the exploration of new chemical space. chemimpex.com
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20511-12-0 | nbinno.com |
| Molecular Formula | C5H5IN2 | nbinno.com |
| Molecular Weight | 220.01 g/mol | nbinno.com |
| Appearance | White to tan powder or crystalline solid | nbinno.com |
| Melting Point | 128-131 °C | nbinno.comalfa-chemical.com |
| Boiling Point | 271 °C | nbinno.com |
Synthesis of this compound
A prevalent and environmentally conscious method for synthesizing this compound involves the direct iodination of 2-aminopyridine (B139424). nbinno.comgoogle.com In a typical procedure, 2-aminopyridine is dissolved in water, followed by the portion-wise addition of iodine. google.comguidechem.com The reaction mixture is maintained at a warm temperature, and then hydrogen peroxide is added dropwise. google.comguidechem.com The reaction is completed by refluxing, cooling, and filtering to yield the desired product. google.comguidechem.com This method is notable for its use of water as a solvent, which circumvents the need for organic solvents and reduces environmental impact. google.comguidechem.com
An alternative synthetic route starts from 2-amino-5-bromopyridine (B118841), which undergoes a Finkelstein-type reaction with potassium iodide in the presence of a copper(I) iodide catalyst and N,N'-dimethylethylenediamine in DMF. guidechem.com
Chemical Reactivity and Participation in Key Organic Reactions
The reactivity of this compound is dominated by the chemistry of its two functional groups: the amino group and the iodo substituent. The carbon-iodine bond is particularly susceptible to cleavage and formation of new bonds through various metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound readily participates in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. In this reaction, the iodine atom is replaced by an aryl, heteroaryl, or vinyl group from a boronic acid or boronate ester partner in the presence of a palladium catalyst and a base. researchgate.netacs.org This reaction has been utilized to synthesize a wide range of 5-aryl-2-aminopyridines, which are important precursors for various biologically active compounds. acs.org For instance, the coupling of this compound with arylboronic acids has been a key step in the synthesis of potential inhibitors for enzymes like ALK2. acs.org
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C5 position of this compound and a terminal alkyne. beilstein-journals.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. mdpi.com This methodology provides access to 5-alkynyl-2-aminopyridines, which are versatile intermediates that can be further transformed into more complex heterocyclic systems, such as 7-azaindoles. nih.gov
While the amino group is already present, the Buchwald-Hartwig amination can be employed to further functionalize related dihalopyridines, demonstrating the tunability of reactivity. For instance, in a related system, 2-bromo-5-iodopyridine, the more reactive C-I bond can undergo selective amination under palladium catalysis. rsc.org This highlights the potential for selective C-N bond formation at the 5-position of the pyridine ring. The Buchwald-Hartwig reaction is a cornerstone for creating carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals. koreascience.kr
Copper-Catalyzed Cross-Coupling Reactions
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen and carbon-oxygen bonds. This compound can undergo Ullmann-type coupling with various amines, heterocycles, and amides to yield 5-substituted aminopyridine derivatives. rsc.orgrsc.org These reactions are often carried out using a copper(I) salt, a ligand, and a base. rsc.org The selectivity of the reaction, particularly in dihalopyridines, can be controlled by the relative reactivity of the carbon-halogen bonds, with the C-I bond being more reactive than C-Br or C-Cl bonds. rsc.org This reaction has been successfully applied to the synthesis of intermediates for potential cyclin-dependent kinase inhibitors. google.com
Applications in Chemical Synthesis
The versatility of this compound as a synthetic building block has led to its widespread use in several areas of chemical research.
Role in Medicinal Chemistry
In medicinal chemistry, this compound serves as a crucial starting material or intermediate for the synthesis of a wide range of therapeutic agents. chemimpex.comsihaulichemicals.com Its derivatives have shown promise as antiviral and anticancer agents. nbinno.comchemimpex.com The ability to readily introduce diverse substituents at the 5-position through cross-coupling reactions allows for the systematic exploration of structure-activity relationships, a key process in drug discovery. For example, derivatives of this compound have been investigated as inhibitors of various kinases, which are important targets in cancer therapy. acs.orgijssst.info
Applications in Materials Science
The unique electronic properties of the pyridine ring, combined with the potential for extensive functionalization, make this compound an attractive building block for the synthesis of novel organic materials. chemimpex.com Its derivatives have been explored for applications in areas such as organic light-emitting diodes (OLEDs) and other electronic devices. The ability to form extended conjugated systems through polymerization or by incorporating it into larger molecular frameworks is of particular interest in this field. The presence of the iodine atom also opens up possibilities for its use in diagnostic imaging agents. chemimpex.com
Properties
CAS No. |
10127-97-2 |
|---|---|
Molecular Formula |
C4H6O2 |
Origin of Product |
United States |
Advanced Reactivity and Derivatization of 2 Amino 5 Iodopyridine
Carbon-Carbon Cross-Coupling Reactions of 2-Amino-5-Iodopyridine (B21400)
This compound serves as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of an iodine atom at the C-5 position, which is activated towards oxidative addition, and an amino group at the C-2 position, makes it a valuable substrate for various metal-catalyzed cross-coupling reactions.
The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, typically utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govscirp.org This reaction has been effectively applied to this compound and its derivatives to synthesize a variety of 2-amino-5-alkynylpyridines.
Research has demonstrated the successful Sonogashira coupling of 3-halo-2-aminopyridines with terminal alkynes. scirp.orgscirp.org For instance, the coupling of 2-amino-3-iodopyridine (B10696) with various terminal alkynes proceeds efficiently in the presence of a palladium catalyst system. nih.govbeilstein-journals.org In a specific study, a catalytic system comprising Pd(CF₃COO)₂, PPh₃, and CuI in the presence of Et₃N as a base in DMF at 100°C afforded 2-amino-3-alkynylpyridines in yields ranging from 72% to 96%. scirp.org The reaction conditions are generally mild and tolerate a range of functional groups on the alkyne partner.
Sequential Sonogashira reactions on dihalogenated aminopyridines, such as 2-amino-5-bromo-3-iodopyridine (B1270907), have been employed to construct complex heterocyclic systems like 2,5-disubstituted 7-azaindoles. nih.govsigmaaldrich.com This strategy involves a first coupling at the more reactive C-I bond, followed by a second coupling at the C-Br bond. nih.gov Furthermore, Sonogashira coupling has been utilized as a key step in the synthesis of 5-azaindole (B1197152) derivatives, which are investigated as potential kinase inhibitors. mdpi.com In these syntheses, a substituted 4-amino-2-bromo-5-iodopyridine undergoes a palladium-mediated Sonogashira coupling with an alkyne, followed by an intramolecular cyclization. mdpi.com
The table below summarizes representative examples of Sonogashira coupling reactions involving aminohalopyridines.
Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Reactions
| Substrate | Alkyne | Catalyst System | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 2-Amino-3-(phenylethynyl)pyridine | 96 | scirp.org |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 85 | scirp.org |
| 4-Amino-2-bromo-5-iodopyridine | Various Alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N/DMF | 5-Alkynyl-4-amino-2-bromopyridine | N/A | mdpi.com |
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing C-C bonds between aryl or vinyl halides and organoboron compounds. wjarr.com This palladium-catalyzed reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids. wjarr.comchemie-brunschwig.ch
This compound is an effective substrate for Suzuki-Miyaura coupling reactions, leading to the synthesis of 2-amino-5-arylpyridines. These products are significant scaffolds in medicinal chemistry. The reaction is generally carried out at temperatures between 60–80°C and can produce excellent yields. wjarr.com For example, the coupling of 2-diethylamino-4H-7-iodopyrido[1,2-a] nih.govCurrent time information in Bangalore, IN.rsc.orgtriazin-4-one, derived from this compound, with various (het)arylboronic acids has been successfully demonstrated. wjarr.com
The choice of catalyst, ligand, and base is crucial for the success of the Suzuki-Miyaura reaction with halopyridines. mdpi.com Systems like Pd(OAc)₂ with a benzimidazolium salt ligand and K₂CO₃ as the base under microwave irradiation have been used for coupling halopyridines with phenylboronic acid. mdpi.com Research has also shown that a facile and efficient route to 5-aryl-substituted pyridines can be achieved by heating 5-iodopyridines with boronic acids in the presence of PdCl₂(PPh₃)₂ and KHCO₃. researchgate.net This method demonstrates good tolerance for a variety of aliphatic, aromatic, and heteroaromatic groups. researchgate.net
The diversification of products is a key feature of this methodology. By employing a wide range of aryl and heteroarylboronic acids, a library of functionalized arylpyridines with potential pharmacological interest can be rapidly accessed. researchgate.net
Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Halopyridines
| Halopyridine | Boronic Acid/Ester | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Iodopyridine (B156620) | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃/DMF-H₂O | 2-Phenylpyridine | N/A | mdpi.com |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃/DMF-H₂O | 3-Phenylpyridine | N/A | mdpi.com |
| 5-Iodopyridines | Various arylboronic acids | PdCl₂(PPh₃)₂ | KHCO₃/DMF-H₂O | 5-Arylpyridines | Good to Excellent | researchgate.net |
Beyond Sonogashira and Suzuki-Miyaura reactions, other palladium-catalyzed cross-coupling methods like the Negishi and Stille reactions are instrumental in forming C-C bonds using this compound.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is notable for its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org Unsymmetrical aminobipyridines have been synthesized through the Negishi coupling of 2-pyridylzinc bromides with halogenated aminopyridines. nih.gov Specifically, this compound reacts with a 2-pyridylzinc reagent in the presence of a Pd[P(Ph)₃]₄ catalyst to yield the corresponding aminobipyridine in 59% yield. nih.gov In contrast, the coupling with 2-amino-5-bromopyridine (B118841) was found to be more efficient with a Pd(II) catalyst. nih.gov The reactivity of halopyridines in Negishi couplings has been studied, with iodopyridines generally showing higher reactivity and yields compared to their bromo counterparts. rsc.org
The Stille coupling utilizes organotin reagents (stannanes) to couple with organic halides. chemie-brunschwig.ch This reaction has been widely applied in the synthesis of complex organic molecules and conjugated polymers. researchgate.net While specific examples detailing the Stille coupling of this compound are less common in the provided literature, the general applicability of Stille reactions to couple aryl stannanes with iodo- and bromopyridines is well-established. researchgate.netmdpi.com For instance, palladium-catalyzed Stille reactions have been used for the synthesis of polysubstituted quinazolines from halogenated precursors. semanticscholar.org The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, and can be performed in various solvents. mdpi.com
Both Negishi and Stille reactions expand the synthetic utility of this compound, allowing for the introduction of a diverse array of carbon-based substituents and the construction of complex molecular architectures.
Carbon-Nitrogen Cross-Coupling Reactions (Amination) of this compound
The formation of carbon-nitrogen bonds is a fundamental transformation in organic chemistry, crucial for the synthesis of pharmaceuticals and functional materials. This compound is a challenging yet important substrate for these reactions due to the presence of the electron-rich pyridine (B92270) ring and the existing amino group.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides/triflates and amines. nbu.ac.in This methodology has become a primary tool for synthesizing arylamines. Applying this reaction to halopyridines, especially those with existing amino groups, requires careful optimization of catalysts, ligands, and reaction conditions to overcome challenges like catalyst inhibition by the pyridine nitrogen or the substrate's amino group. nih.gov
Studies have shown that various palladium catalysts and phosphine (B1218219) ligands can effectively mediate the amination of halopyridines. koreascience.krnih.gov For instance, a prototype reaction for the amination at the C-5 position of 2-aminopyridine (B139424) involved using this compound and morpholine (B109124) with a Pd₂(dba)₃ catalyst and a BINAP ligand. rsc.orgresearchgate.net However, this particular system did not yield the expected product, highlighting the challenges involved. researchgate.net The development of milder reaction conditions, such as using KF-alumina as a solid support, has been explored to avoid strong bases like sodium tert-butoxide, which can limit the reaction's applicability with base-sensitive functional groups. nbu.ac.in
Microwave-assisted Buchwald-Hartwig amination has proven to be an efficient strategy for the amination of dihalopyridines, often completing reactions within minutes and allowing for the use of milder bases like potassium carbonate. researchgate.net Ligands such as RuPhos and BrettPhos have shown particular efficacy in the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with various primary and secondary amines. nih.gov
Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, provides an alternative and often more economical pathway for the amination of aryl halides compared to palladium-catalyzed methods. rsc.org This approach has been successfully applied to the challenging amination of electron-rich pyridine systems like this compound. rsc.orgresearchgate.netrsc.org
A robust and efficient copper-catalyzed amination protocol has been developed for unprotected 2-amino-5-halopyridines. rsc.orgresearchgate.netrsc.org This method utilizes a copper(I) iodide (CuI) catalyst, often in combination with a ligand like 1,2-diol or L-proline, and a base such as K₃PO₄. rsc.orgrsc.org The reaction demonstrates broad scope, successfully coupling this compound with a variety of primary amines, aliphatic cyclic amines (like morpholine and piperidine), heterocycles (such as imidazole (B134444) and indole), and amides, providing the desired C-5 aminated products in excellent yields. rsc.orgrsc.org
Notably, the reaction shows high selectivity for the C-5 position. rsc.org In dihalopyridines like 2-bromo-5-iodopyridine, amination occurs selectively at the more reactive C-I bond. rsc.orgrsc.org The reaction can be performed with both Cu(I) and Cu(II) salts with high yields. rsc.orgresearchgate.net This methodology avoids the need for protecting the existing amino group, making it a more direct and atom-economical route for the synthesis of 2,5-disubstituted aminopyridines. rsc.org
Table 3: Copper-Catalyzed Amination of this compound
| Amine/Amide Partner | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Morpholine | CuI/Ethylene glycol | K₃PO₄/DMSO | 5-Morpholino-2-aminopyridine | 87 | researchgate.netrsc.org |
| Piperidine | CuI/Ethylene glycol | K₃PO₄/DMSO | 5-(Piperidin-1-yl)-2-aminopyridine | 85 | rsc.org |
| Imidazole | CuI/Ethylene glycol | K₃PO₄/DMSO | 5-(1H-Imidazol-1-yl)-2-aminopyridine | 81 | rsc.org |
| Indole | CuI/Ethylene glycol | K₃PO₄/DMSO | 5-(1H-Indol-1-yl)-2-aminopyridine | 78 | rsc.org |
| Benzamide | CuI/Ethylene glycol | K₃PO₄/DMSO | N-(6-Aminopyridin-3-yl)benzamide | 75 | rsc.org |
C-H Functionalization Methodologies Involving this compound Scaffolds
Direct C-H functionalization of pyridine rings represents a powerful and atom-economical strategy for creating complex molecules. However, pyridines are often challenging substrates due to their lower reactivity and high Lewis basicity, which can lead to catalyst deactivation nih.gov. Despite these challenges, catalytic protocols have been developed that enable the C-H arylation of pyridines, with regioselectivity often governed by the electronic character of the C-H bonds and steric effects nih.gov.
Research has demonstrated that 2-substituted-5-iodopyridines are effective coupling partners in palladium-catalyzed C-H functionalization reactions. For instance, in the transannular C-H arylation of cycloalkane carboxylic acids, various 2-substituted-5-iodopyridines have been successfully employed, leading to the formation of γ-arylated products in moderate to excellent yields nih.gov. These reactions are typically facilitated by a palladium catalyst, such as Pd(OAc)₂, in combination with specialized ligands and a silver salt oxidant nih.gov.
The versatility of this approach is highlighted by its compatibility with a range of heteroaryl iodides, including those based on thiophene, quinoline, and pyrimidine (B1678525), which have been shown to be successful coupling partners in γ-arylation reactions nih.gov. The ability to functionalize the pyridine scaffold through direct C-H activation opens up efficient pathways to novel derivatives for applications in medicinal chemistry and materials science nih.gov.
Table 1: Examples of Heteroaryl Iodide Coupling Partners in γ-Arylation Reactions Reaction conditions may vary based on the specific substrate.
| Heteroaryl Iodide Coupling Partner | Reported Yield |
| 2-Acetyl-5-iodothiophene | 78% nih.gov |
| 2,4-Dimethoxy-5-iodopyrimidine | 38% nih.gov |
| Other Thiophene-based Iodides | Moderate to Excellent nih.gov |
| Benzothiazole-based Iodides | Moderate to Excellent nih.gov |
| Quinoline-based Iodides | Moderate to Excellent nih.gov |
| Pyrimidine-based Iodides | Moderate to Excellent nih.gov |
Electrophilic and Nucleophilic Substitutions on the Pyridine Ring System
The reactivity of the this compound ring in substitution reactions is dictated by the interplay of the electron-donating amino group and the electron-withdrawing nature of the pyridine nitrogen.
Nucleophilic Substitution: The iodine atom at the C5 position is a good leaving group, making this position susceptible to nucleophilic substitution nbinno.comvanderbilt.edu. This allows for the displacement of iodide by a variety of nucleophiles, enabling the synthesis of a diverse range of 5-substituted 2-aminopyridines nbinno.com. Such reactions are fundamental in organic synthesis for building more complex molecular architectures from the this compound core cymitquimica.com.
Electrophilic Substitution: Electrophilic substitution on the pyridine ring is generally difficult due to the ring's electron-deficient character, which is a result of the electronegative nitrogen atom gcwgandhinagar.com. However, the presence of the powerful electron-donating amino group at the C2 position activates the ring towards electrophiles. This activating effect preferentially directs incoming electrophiles to the positions ortho and para to the amino group (C3 and C5). Given that the C5 position is already occupied by iodine, electrophilic attack is most likely to occur at the C3 position. It is also possible to activate the pyridine ring towards electrophilic substitution by converting it to the corresponding pyridine-N-oxide gcwgandhinagar.com. Under certain conditions, further halogenation can occur. For example, treatment of 2-amino-5-bromopyridine with chlorine in concentrated hydrochloric acid can introduce a chlorine atom at the C3 position google.com.
Functional Group Interconversions and Pyridine Core Modifications (e.g., Conversion to Hydroxypyridine)
Functional group interconversions are essential for elaborating the this compound scaffold into target molecules, particularly the conversion of the halogen to a hydroxyl group to form 2-amino-5-hydroxypyridine (B112774), a key pharmaceutical intermediate asianpubs.org.
One documented method involves a multi-step sequence starting with the protection of the amino group. A synthesis method using this compound as the starting material involves:
Protection: The 2-amino group is protected, for example, by reacting it with 2,5-hexanedione (B30556) in the presence of an acid catalyst like tosic acid google.com.
Substitution: The iodine at the C5 position is then substituted. A common reaction is nucleophilic substitution with a benzyloxy source, such as sodium benzylalcohol, to introduce a protected hydroxyl group google.com.
Deprotection: Finally, both the amino and hydroxyl protecting groups are removed to yield the target 2-amino-5-hydroxypyridine google.com. The reaction temperature for the substitution step is noted to be around 80-85 °C when starting from the iodo-derivative google.com.
An alternative approach has been reported for the bromo-analog, which can be adapted for the iodo-compound, involving methoxylation and subsequent demethylation. This four-step synthesis includes:
Protection: Protection of the 2-amino group of 2-amino-5-bromopyridine with 2,5-hexanedione asianpubs.org.
Methoxylation: Introduction of a methoxy (B1213986) group at the 5-position via reaction with sodium methylate asianpubs.org. While this compound is noted as a more expensive starting material, it can also be used to produce the methoxy intermediate in good yield asianpubs.org.
Deprotection: Removal of the amino-protecting group using hydroxylamine (B1172632) hydrochloride asianpubs.org.
Table 2: Comparison of Synthetic Routes to 2-Amino-5-hydroxypyridine
| Step | Method 1 (from Iodopyridine) | Method 2 (from Bromo/Iodopyridine) |
| Starting Material | This compound google.com | 2-Amino-5-bromo(or iodo)pyridine asianpubs.org |
| Step 1: Protection | Reaction with 2,5-hexanedione google.com | Reaction with 2,5-hexanedione asianpubs.org |
| Step 2: Substitution | Nucleophilic substitution with sodium benzylalcohol google.com | Methoxylation with sodium methylate asianpubs.org |
| Step 3: Deprotection | Simultaneous deprotection of N and O groups google.com | Deprotection of amino group with hydroxylamine HCl asianpubs.org |
| Step 4: Final Conversion | - | Demethylation with 95% H₂SO₄ asianpubs.org |
Applications of 2 Amino 5 Iodopyridine in Complex Chemical Synthesis
Precursor in Heterocyclic Scaffold Construction
2-Amino-5-Iodopyridine (B21400) is a key starting material for the synthesis of various fused nitrogen-containing heterocycles. The inherent reactivity of its functional groups allows for sequential and regioselective reactions to build bicyclic and tricyclic systems of significant interest in medicinal chemistry.
Pyridopyrimidines, bicyclic systems containing both a pyridine (B92270) and a pyrimidine (B1678525) ring, are a class of compounds with notable pharmaceutical importance, known to exhibit activities such as kinase inhibition. mdpi.com The synthesis of these scaffolds can be achieved using aminopyridine precursors. For instance, the reaction of a 2-aminonicotinonitrile derivative with an appropriate reagent can lead to the formation of the fused pyrimidine ring. nih.gov The iodine atom at the 5-position of this compound provides a reactive handle for introducing various substituents into the final pyridopyrimidine structure through cross-coupling reactions, allowing for the generation of diverse compound libraries for drug discovery. A general approach involves the cyclization of the aminopyridine with a suitable partner to form the pyrimidine ring, followed by functionalization at the site of the original iodine atom. One prominent drug molecule featuring a pyridopyrimidine core is Palbociclib, a cyclin-dependent kinase inhibitor. mdpi.com
| Starting Material Precursor | Reaction Type | Resulting Scaffold | Potential Application |
| 2-Aminopyridine (B139424) derivative | Cyclization, Condensation | Pyrido[2,3-d]pyrimidine | Kinase Inhibitors, Anti-cancer agents mdpi.comnih.gov |
| 2-Amino-6-aryl-nicotinonitrile | Reaction with formamide | 7-Arylpyrido[2,3-d]pyrimidine | EGFR Inhibitors nih.gov |
| 2-Amino-5-bromopyridine (B118841) | Multi-step synthesis | Palbociclib (API) | Breast Cancer Treatment mdpi.com |
Imidazo[1,2-a]pyridines are a privileged class of nitrogen-fused heterocyclic compounds that form the core of numerous marketed drugs and clinical candidates. The synthesis of this scaffold often begins with a 2-aminopyridine derivative. nih.govnih.gov The reaction of this compound with α-haloketones or related synthons is a common and effective method for constructing the imidazo[1,2-a]pyridine (B132010) core. nih.gov In this process, the amino group of the pyridine ring initially attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. The iodine atom remains on the pyridine ring of the resulting 6-iodoimidazo[1,2-a]pyridine, serving as a crucial functional group for subsequent diversification through metal-catalyzed cross-coupling reactions, such as aminocarbonylation, to introduce amide functionalities. nih.gov 2-Amino-5-bromopyridine is also widely used for synthesizing imidazo[1,2-a]pyridine compounds that act as VEGFR-2 inhibitors. google.com
| Reagents | Reaction Condition | Product |
| This compound, Chloroacetaldehyde | Ethanol, Reflux | 6-Iodoimidazo[1,2-a]pyridine nih.gov |
| 2-Aminopyridines, α-Haloketones | Catalyst-free, Solvent-free | 2,3-Disubstituted imidazo[1,2-a]pyridines nih.gov |
| 2-Aminopyridines, Aryl Ketones | Copper Catalyst | Substituted imidazo[1,2-a]pyridines nih.gov |
Current time information in Bangalore, IN.nbinno.comnih.govTriazolo[1,5-a]pyridines are another important class of fused heterocycles with a broad spectrum of biological activities. The synthesis of these compounds can be achieved from halo-substituted 2-aminopyridines. For example, 2-amino-6-bromopyridine (B113427) can be converted into a thiourea (B124793) derivative by reacting it with an isothiocyanate. tandfonline.com This intermediate then undergoes cyclization to form the triazolopyridine ring system. The halogen atom (bromo in this case, but analogously iodo) provides a site for introducing molecular diversity. This position can be modified via coupling reactions to attach various aryl or alkyl groups, which is critical for tuning the biological activity of the final compounds, such as developing potent JAK/HDAC dual inhibitors. tandfonline.com
| Starting Material | Key Intermediate | Resulting Scaffold |
| 2-Amino-6-bromopyridine | 1-(6-Bromo-pyridin-2-yl)-3-carboethoxy-thiourea | 5-Bromo- Current time information in Bangalore, IN.nbinno.comnih.govtriazolo[1,5-a]pyridin-2-amine tandfonline.com |
| 5-Bromo- Current time information in Bangalore, IN.nbinno.comnih.govtriazolo[1,5-a]pyridin-2-amine | Suzuki Coupling | 5-Aryl- Current time information in Bangalore, IN.nbinno.comnih.govtriazolo[1,5-a]pyridin-2-amine tandfonline.com |
Quinazolines and their derivatives are a major class of heterocyclic compounds possessing a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.govgrowingscience.com While typically synthesized from anthranilic acid derivatives, the structural motif of this compound can be incorporated to create pyridyl-substituted quinazolines or related fused systems. The amino group can act as a nucleophile in reactions with 2-halobenzoyl chlorides or similar precursors, while the iodo-substituted pyridyl ring can be introduced via coupling reactions. For example, newly synthesized quinazoline (B50416) derivatives have been evaluated for their anti-inflammatory and antiarthritic activities. growingscience.com The versatility of the C-I bond allows for the linkage of the pyridine core to a pre-formed quinazoline scaffold or for its participation in a metal-catalyzed cyclization process to build a related fused system.
Azaindoles, which are pyrrolopyridines, represent a core structure in many pharmaceutical agents. The term can also broadly encompass related fused systems like imidazopyridines and triazolopyridines. The synthesis of these scaffolds often relies on functionalized pyridines, including dihalogenated or halo-amino pyridines. nih.govtandfonline.com For instance, the synthesis of imidazo[1,2-a]pyridines (a class of 7-azaindoles) from this compound is a prime example of assembling an azaindole system. nih.gov Similarly, the construction of Current time information in Bangalore, IN.nbinno.comnih.govtriazolo[1,5-a]pyridines (a class of 1,2,3,7a-tetraaza-indenes) from 2-amino-halopyridines demonstrates the assembly of a more complex azaindole-related framework. tandfonline.com The halogen atom is crucial, enabling intramolecular or intermolecular cyclization and subsequent functionalization to build the desired heterocyclic system.
Intermediate in Active Pharmaceutical Ingredient (API) Precursor Synthesis
Due to its utility in building complex heterocyclic scaffolds, this compound and its analogs are critical intermediates in the synthesis of precursors for numerous Active Pharmaceutical Ingredients (APIs). google.comnbinno.com The heterocyclic systems derived from this compound often form the central pharmacophore of a drug molecule. For example, 2-amino-5-bromopyridine is a key intermediate for synthesizing imidazo[1,2-a]pyridine compounds that function as VEGFR-2 inhibitors for cancer therapy. google.com It is also used in the synthesis of PI3 kinase inhibitors and drugs for treating a range of conditions including autoimmune diseases, inflammatory diseases, and neurodegenerative disorders. google.com The synthesis of triazolopyridine derivatives from halo-aminopyridines has led to the development of potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity against various cancer cell lines. tandfonline.com The ability to use the iodo/bromo functionality to introduce specific chemical groups via well-established coupling chemistries allows for the fine-tuning of a molecule's interaction with biological targets, making it an invaluable tool in modern drug development. nbinno.com
Role in Advanced Materials Science Research
Beyond pharmaceuticals and agrochemicals, this compound is utilized in the field of material science. chemimpex.com Its unique chemical properties contribute to the development of innovative functional materials. chemimpex.com
This compound is used in the development of novel materials such as polymers and coatings. chemimpex.com Nitrogen-containing heterocyclic compounds like pyridine are valuable as active intermediates for high-performance polymers. guidechem.com The ability to modify its structure through various chemical reactions makes it a point of interest for creating new materials with enhanced performance characteristics. chemimpex.comguidechem.com
Precursors for Diagnostic Imaging Agents (Research Focus)
This compound serves as a crucial building block in the synthesis of advanced diagnostic imaging agents, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The utility of this compound stems from its unique structure: an iodine atom, which can be substituted with a radionuclide, and a reactive amino group that allows for conjugation to targeting molecules. This dual functionality makes it an important intermediate for creating radiopharmaceuticals designed to visualize and study various physiological and pathological processes in the body. chemimpex.commdpi.com
The development of radiolabeled amino acid analogues for tumor imaging is a significant area of research, as amino acid transport is often upregulated in malignant cells. nih.gov Pyridine derivatives are foundational in the synthesis of a variety of heterocyclic compounds with biological activity. nih.gov In this context, the iodopyridine scaffold of this compound is particularly valuable. The iodine atom can be a stable isotope or, more importantly for imaging, a radioactive isotope such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. These radioisotopes have decay properties suitable for either SPECT (e.g., ¹²³I, ¹³¹I) or PET (e.g., ¹²⁴I) imaging.
The synthesis of these imaging agents often involves modifying the this compound core. The amino group provides a convenient attachment point for coupling the molecule to larger, biologically active structures that can target specific receptors, transporters, or other biomarkers associated with disease. chemimpex.commdpi.com For instance, research into PET tracers for neurodegenerative diseases like Alzheimer's has involved the synthesis of complex heterocyclic systems, such as N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines, where amino-heterocycles are key precursors. researchgate.net The general strategy allows for the creation of targeted radiopharmaceuticals that deliver a radioactive signal to a specific area of interest, enabling non-invasive diagnosis and monitoring. nih.gov
Below is a table summarizing the key properties of relevant radionuclides that can be incorporated into precursors like this compound for developing imaging agents.
| Radionuclide | Imaging Modality | Half-Life | Primary Emission Energy | Clinical Application Context |
| Fluorine-18 (¹⁸F) | PET | 109.8 minutes | 634 keV (β+) | Widely used for labeling metabolic markers; "molecule of the century" for PET/CT. nih.gov |
| Carbon-11 (¹¹C) | PET | 20.4 minutes | 960 keV (β+) | Used for developing PET probes for CNS receptors. nih.gov |
| Technetium-99m (⁹⁹ᵐTc) | SPECT | 6.0 hours | 140.5 keV (γ) | Utilized in approximately 80% of SPECT procedures. nih.gov |
| Iodine-123 (¹²³I) | SPECT | 13.2 hours | 159 keV (γ) | Common for thyroid imaging and other SPECT applications. |
| Iodine-124 (¹²⁴I) | PET | 4.2 days | 2138 keV (β+) | Longer half-life allows for imaging of slower biological processes. |
| Iodine-131 (¹³¹I) | SPECT/Therapy | 8.0 days | 364 keV (γ), 606 keV (β-) | Used for both imaging and radiotherapy, particularly for thyroid disorders. nih.gov |
Preparation of Heavy-Atom Derivatives for Protein Studies
In the field of structural biology, determining the three-dimensional structure of proteins via X-ray crystallography is a fundamental goal. A major hurdle in this process is the "phase problem," which can be solved using methods like multiple isomorphous replacement (MIR). This technique requires the preparation of heavy-atom derivatives of the protein crystal, where a heavy atom (like iodine) is introduced without altering the protein's structure or crystal packing.
Research has demonstrated the utility of this compound derivatives as reagents for this purpose. Specifically, a reagent synthesized from it, methyl 5-iodopyridine-2-carboximidate, was designed to introduce a heavy iodine atom into specific sites in proteins. nih.govportlandpress.com This reagent reacts specifically with the primary amino groups of proteins, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. nih.gov
The reaction proceeds under relatively mild conditions, forming N-monosubstituted amidines. nih.gov This modification is advantageous because it maintains the positive charge on the amino group, minimizing structural perturbation of the protein. The extent of the reaction can be monitored using difference spectroscopy. nih.govportlandpress.com Furthermore, the modification of lysine residues with this reagent inhibits cleavage by the enzyme trypsin at those sites, which can help in identifying the exact location of the modification within the protein's primary sequence. nih.gov
The table below details the specifics of this application.
| Reagent | Target Functional Group | Reaction Product | Key Research Finding | Citation |
| Methyl 5-iodopyridine-2-carboximidate | Protein amino groups (e.g., lysine) | N-monosubstituted amidines | Provides a method for introducing a heavy iodine atom into specific protein sites for X-ray crystallography. nih.govportlandpress.com | nih.govportlandpress.com |
| Methyl 5-iodopyridine-2-carboximidate | Aromatic amino group of 3-amino-l-tyrosine | 2-arylbenzoxazole | Demonstrates specific reaction at pH 5.0, offering an alternative modification site. nih.govportlandpress.com | nih.govportlandpress.com |
| This compound (5IAP) | Reaction with Co(II) chloride and HBr/HCl | (5-IAPH)[(5IAP)CoCl₂.₄₈Br₀.₅₁] | Forms complex salts with heavy atoms like cobalt, showing its potential in creating heavy-atom derivatives. clarku.edu | clarku.edu |
This approach represents a potentially general method for preparing isomorphous heavy-atom derivatives, a critical step in elucidating the structure and function of complex biological macromolecules. nih.govportlandpress.com
Spectroscopic and Structural Elucidation Studies for Research on 2 Amino 5 Iodopyridine Systems
Advanced Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the molecular analysis of 2-Amino-5-Iodopyridine (B21400). The solid-phase FTIR and FT-Raman spectra of this compound have been recorded and analyzed to understand its fundamental vibrational modes. nih.gov These experimental investigations are often complemented by computational methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), which calculate equilibrium geometry, harmonic vibrational frequencies, and infrared and Raman scattering activities. nih.gov
A detailed interpretation of the vibrational spectra is achieved through Potential Energy Distribution (PED) analysis, which correlates the calculated vibrational frequencies with specific molecular motions. For instance, the N-H stretching vibrations of the primary amino group in aromatic amines are typically observed in the 3000–3500 cm⁻¹ region. core.ac.uk In this compound, these bands are assigned based on both experimental data and theoretical calculations. Similarly, the characteristic vibrations of the pyridine (B92270) ring and the C-I bond are identified and assigned. nih.gov The scaled theoretical wavenumbers calculated by methods like B3LYP show very good agreement with the experimental observations, validating the assignments. nih.gov
Table 1: Selected Vibrational Wavenumbers (cm⁻¹) and Assignments for this compound
This table is interactive. Click on headers to sort.
| Vibrational Mode | FTIR (Experimental) | FT-Raman (Experimental) | Theoretical (Calculated) | Assignment |
| N-H Asymmetric Stretch | ~3452 | ~3455 | ~3489 | Stretching of the N-H bonds in the amino group |
| N-H Symmetric Stretch | ~3300 | ~3300 | ~3611 | Symmetric stretching of the N-H bonds |
| NH₂ Scissoring | ~1617 | ~1628 | ~1611 | Bending motion of the amino group |
| C=C/C=N Ring Stretching | ~1600-1400 | ~1600-1400 | ~1600-1400 | Vibrations of the pyridine ring framework |
| C-I Stretch | Not specified | Not specified | Not specified | Stretching of the Carbon-Iodine bond |
| NH₂ Wagging | ~410 | ~409 | ~407 | Out-of-plane bending of the amino group |
Note: The exact experimental and theoretical values can vary slightly depending on the computational method and basis set used. The values presented are representative based on literature for aminopyridines. nih.govcore.ac.uk
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Mechanistic and Product Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for the structural elucidation of this compound and its reaction products.
¹H NMR and ¹³C NMR are used to determine the molecular framework. The ¹H NMR spectrum of this compound provides information about the chemical environment of the protons on the pyridine ring and the amino group. spectrabase.com The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values help in assigning each proton to its specific position on the molecule. Similarly, ¹³C NMR spectroscopy identifies the carbon skeleton of the compound. nih.gov These techniques are crucial for confirming the successful synthesis of this compound and for characterizing its derivatives formed in subsequent reactions.
Mass Spectrometry (MS) is primarily used to determine the molecular weight and elemental composition of a compound. nih.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) corresponds to the mass of the entire molecule (220.01 g/mol ). The fragmentation pattern observed in the mass spectrum provides additional structural information, as specific fragments are characteristic of different parts of the molecule. This is particularly useful in product elucidation, helping to identify known and unknown products in a reaction mixture. For example, GC-MS (Gas Chromatography-Mass Spectrometry) can be used to separate components of a mixture and identify them based on their mass spectra. nih.gov
Together, NMR and MS provide a comprehensive picture of the molecular structure, confirming the identity of this compound and enabling the detailed characterization of new compounds derived from it.
X-ray Crystallography of this compound Derivatives and Complexes
X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a crystalline solid. This technique has been employed to study various derivatives and complexes of this compound, revealing precise bond lengths, bond angles, and three-dimensional arrangements of atoms. clarku.edunih.gov
Studies on salts of 2-Amino-5-Iodopyridinium, such as 2-Amino-5-Iodopyridinium bromide and complexes with cobalt(II) halides, have provided detailed insights into their solid-state structures. clarku.edunih.goviucr.org For instance, in 2-Amino-5-Iodopyridinium bromide, the pyridine nitrogen is protonated, forming a cation which then interacts with the bromide anion. nih.gov X-ray diffraction analysis of these crystals elucidates the exact coordination environment and the geometry of the resulting complexes. clarku.edu
Table 2: Crystallographic Data for a Representative this compound Derivative
This table is interactive. Click on headers to sort.
| Parameter | 2-Amino-5-Iodopyridinium Bromide |
| Chemical Formula | C₅H₆IN₂⁺·Br⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.3155 (5) |
| b (Å) | 5.5980 (2) |
| c (Å) | 18.3787 (7) |
| β (°) | 110.045 (2) |
| Z | 4 |
Note: Data is representative of similar reported structures. Specific parameters are dependent on the exact compound and crystallization conditions. researchgate.net
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)
The crystal packing of this compound derivatives is heavily influenced by non-covalent intermolecular interactions, primarily hydrogen bonds and halogen bonds. clarku.edunih.gov
Hydrogen Bonding: The amino group (-NH₂) and the pyridinium (B92312) N-H (in protonated species) are excellent hydrogen bond donors. nih.gov In the crystal structure of 2-Amino-5-Iodopyridinium bromide, extensive hydrogen bonding is observed where the N-H donors interact with the bromide ion acceptor. clarku.edu These interactions, with typical D···A (Donor-Acceptor) distances ranging from approximately 3.2 to 3.5 Å, are crucial in stabilizing the crystal lattice. nih.goviucr.org
Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electrophilic region (the σ-hole) on a halogen atom and a Lewis base. acs.org The iodine atom in this compound acts as a halogen bond donor. In its derivatives, I···Br⁻ and I···Cl⁻ halogen bonds have been observed. clarku.eduiucr.org These interactions are characterized by their linearity (C-I···X angle close to 180°) and distances shorter than the sum of the van der Waals radii of the involved atoms. iucr.org For example, a Type II halogen bond has been identified in 2-Amino-5-Iodopyridinium bromide with a C15—I15C···Br1 angle of 154.6 (4)°. iucr.org
Table 3: Intermolecular Interaction Parameters in 2-Amino-5-Iodopyridinium Bromide
This table is interactive. Click on headers to sort.
| Interaction Type | Donor (D) - H ··· Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |
| Hydrogen Bond | N-H ··· Br⁻ | 3.2136 - 3.4924 | 150.8 - 165.5 |
| Interaction Type | C-X ··· Acceptor (A) | X···A Distance (Å) | C-X···A Angle (°) |
| Halogen Bond | C-I ··· Br⁻ | 3.88 | 154.6 |
Source: Data compiled from studies on salts of 2-amino-5-iodopyridinium. nih.goviucr.org
Studies of Supramolecular Architectures
The interplay of hydrogen and halogen bonding directs the self-assembly of this compound molecules and their ions into well-defined, extended supramolecular architectures. clarku.edunih.gov The combination of these specific and directional interactions acts as a powerful tool in crystal engineering, allowing for the construction of predictable networks. nih.gov
In the crystal structure of 2-Amino-5-Iodopyridinium bromide, the hydrogen bonds link the cations and anions, while halogen bonds provide additional connections, resulting in the formation of layered structures. nih.goviucr.org For example, hydrogen bonding can generate pairs of ions bridged by bromide ions, which then extend into layers. iucr.org Similarly, in a cobalt complex, extensive hydrogen and halogen bonding leads to the formation of layers of hydrogen and halogen-bridged ions. clarku.eduiucr.org These studies demonstrate how the specific functionalities of the this compound scaffold—the amino group, the pyridine nitrogen, and the iodine atom—can be exploited to build complex one-, two-, or three-dimensional supramolecular assemblies. nih.gov
Computational and Theoretical Investigations of 2 Amino 5 Iodopyridine
Density Functional Theory (DFT) Calculations for Structural and Vibrational Analysis
Density Functional Theory (DFT) has been a important method for investigating the structural and vibrational properties of 2-Amino-5-Iodopyridine (B21400). By combining theoretical calculations with experimental spectroscopic data, a detailed assignment of the compound's vibrational modes can be achieved.
One such study utilized both ab initio Hartree-Fock (HF) and DFT (B3LYP) methods to analyze the molecule. nih.gov The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of solid-phase this compound were recorded and compared against theoretical calculations. nih.gov For the calculations, the 6-31G(d,p) basis set was used for carbon, nitrogen, and hydrogen atoms, while the LANL2DZ pseudopotential was employed for the iodine atom. nih.gov
The research involved the calculation of several key parameters:
Equilibrium Geometry: The most stable three-dimensional arrangement of the atoms.
Harmonic Vibrational Frequencies: The frequencies of the fundamental modes of vibration.
Infrared Intensities: The theoretical intensity of absorption for each vibrational mode in an IR spectrum.
Raman Scattering Activities: The theoretical intensity of scattering for each vibrational mode in a Raman spectrum. nih.gov
A significant finding was the excellent agreement between the scaled theoretical wavenumbers and the experimental values obtained from the spectra. This agreement allowed for a detailed and reliable interpretation of the FT-IR and FT-Raman spectra, with specific vibrational modes assigned based on the calculated Potential Energy Distribution (PED). nih.gov Theoretical spectrograms for the IR spectrum were also constructed as part of this analysis. nih.gov
Below is a table summarizing selected vibrational modes and their corresponding theoretical and experimental frequencies.
| Vibrational Mode | Theoretical Frequency (cm⁻¹) (Scaled B3LYP) | Experimental FT-IR Frequency (cm⁻¹) | Experimental FT-Raman Frequency (cm⁻¹) |
| N-H Stretching | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| C-H Stretching | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| C=C/C=N Ring Stretching | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| C-I Stretching | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| NH₂ Scissoring | Data not available in snippets | Data not available in snippets | Data not available in snippets |
Molecular Modeling of Reactivity and Reaction Mechanisms
Molecular modeling is essential for predicting the reactivity of this compound and understanding the mechanisms of reactions in which it participates. Its unique structure, featuring an electron-donating amino group and an electron-withdrawing iodine atom on a pyridine (B92270) ring, makes it a versatile intermediate in organic synthesis. chemimpex.com It serves as a valuable building block for creating more complex molecules, including novel pharmaceuticals like antiviral and anticancer agents, as well as agrochemicals and materials for science applications. chemimpex.comnbinno.com
The reactivity of related iodopyridine compounds has been explored, providing insights that may be applicable to this compound. For instance, studies on the photolysis of 2-iodopyridine (B156620) have shown that it can yield a highly reactive 2-pyridyl cation, demonstrating the lability of the carbon-iodine bond under certain conditions. nih.gov The reaction pathways are influenced by factors such as pH. nih.gov Such computational models help in rationalizing observed product formations and in designing synthetic pathways that leverage the compound's specific reactive sites.
Studies on Electronic Structure and Bonding Characteristics
The electronic structure of this compound governs its chemical behavior and physical properties. The pyridine ring itself is an aromatic system, and the substituents—the amino group at position 2 and the iodine atom at position 5—significantly modulate the electron density distribution within the ring. The amino group acts as an electron-donating group, increasing the electron density, particularly at the ortho and para positions relative to it. Conversely, iodine is an electronegative halogen that can participate in various non-covalent interactions.
Theoretical calculations, such as those performed in DFT studies, provide a quantitative picture of this electronic landscape. These studies can map out molecular orbitals, calculate atomic charges, and generate molecular electrostatic potential (MEP) surfaces. The MEP surface, in particular, is useful for identifying electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic or nucleophilic attack, respectively, and regions prone to forming non-covalent bonds like hydrogen and halogen bonds.
Analysis of Non-Covalent Interactions and Crystal Packing
Non-covalent interactions are crucial in determining the solid-state architecture of molecular crystals. unam.mxmdpi.com In the case of this compound and its salts, X-ray diffraction studies have revealed the critical role of hydrogen and halogen bonds in their crystal packing. nih.goviucr.org
In the crystal structure of 2-amino-5-iodopyridinium bromide, extensive intermolecular forces are observed:
Hydrogen Bonding: The amino (-NH₂) and pyridinium (B92312) (N-H) groups act as hydrogen bond donors, forming strong interactions with bromide ions, which serve as acceptors. nih.goviucr.org These interactions create layered structures within the crystal lattice. nih.gov
Halogen Bonding: A Type II halogen bond is present, involving the iodine atom of the 2-amino-5-iodopyridinium cation and the bromide ion. nih.goviucr.org Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species.
The table below details some of the non-covalent interactions found in the crystal structures of this compound salts.
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Compound |
| Hydrogen Bond | N-H (pyridinium) | Br⁻ | 3.2136 - 3.4924 | 150.8 - 165.5 | (5IAPH)Br |
| Hydrogen Bond | N-H (amino) | Br⁻ | 3.2136 - 3.4924 | 150.8 - 165.5 | (5IAPH)Br |
| Halogen Bond | C-I | Br⁻ | 3.88 | 154.6 | (5IAPH)Br |
| Hydrogen Bond | N-H | Cl⁻ | 3.282 - 3.341 | 151 - 176 | (5IAPH)[(5IAP)CoCl₂.₄₈Br₀.₅₁] |
| Halogen Bond | C-I | Cl⁻ | 3.464 | 171.8 | (5IAPH)[(5IAP)CoCl₂.₄₈Br₀.₅₁] |
(5IAPH = 2-amino-5-iodopyridinium; 5IAP = this compound) nih.gov
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The functionalization of pyridine (B92270) rings is a central theme in organic synthesis, and 2-Amino-5-Iodopyridine (B21400) is a key substrate in this endeavor. While palladium-catalyzed cross-coupling reactions are well-established, future research is geared towards overcoming the limitations of existing catalysts and developing new systems with improved performance. acs.org
Key research areas include:
Alternative Metal Catalysis: Research is exploring the use of more abundant and less expensive metals like copper and rhodium as catalysts. For instance, copper-catalyzed methods have been developed for the conversion of aryl bromides to aryl iodides, a reaction type relevant to the synthesis and functionalization of halopyridines. guidechem.com Similarly, Rhodium(III) catalysis has been investigated for C-H activation strategies on aminopyridines. mdpi.com
Ligand Development: The design of novel ligands is crucial for modulating the reactivity and selectivity of metal catalysts. Future work will likely focus on creating ligands that allow for lower catalyst loadings, milder reaction conditions, and higher tolerance of functional groups.
Metal-Free Catalysis: A significant trend is the move towards metal-free reaction conditions to enhance the environmental friendliness of synthetic processes. google.com Base-promoted amination reactions, for example, offer a viable alternative to palladium-catalyzed systems for the synthesis of aminopyridine derivatives. acs.org These methods provide a facile and practical approach for constructing 2-aminopyridines with high selectivity. acs.org
| Catalytic System | Key Advantages | Research Focus | Relevant Reactions |
|---|---|---|---|
| Palladium-based Catalysts | High efficiency, well-established reactivity (e.g., Suzuki, Buchwald-Hartwig). nbinno.com | Improving catalyst stability, reducing cost, ligand design. | Cross-coupling reactions. nbinno.com |
| Copper-based Catalysts | Low cost, abundance. | Expanding reaction scope, improving yields. | Finkelstein reaction (bromide to iodide conversion). guidechem.com |
| Rhodium-based Catalysts | Unique reactivity for C-H activation. mdpi.com | Enhancing regioselectivity and substrate scope. | Annulation processes. mdpi.com |
| Metal-Free Systems (e.g., Base-Promoted) | Environmentally benign, avoids metal contamination. acs.org | Broadening applicability to diverse substrates. | Nucleophilic aromatic substitution (amination). acs.org |
Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from batch to continuous manufacturing is a major trend in the chemical and pharmaceutical industries. Flow chemistry offers significant advantages for the synthesis of intermediates like this compound, including enhanced safety, better process control, and improved scalability. nih.govresearchgate.net
Future research in this area will likely focus on:
Multi-step Continuous Synthesis: Integrating multiple reaction steps into a single, uninterrupted flow process can dramatically increase efficiency and reduce waste. researchgate.net This approach is particularly attractive for the synthesis of complex molecules derived from this compound.
Process Analytical Technology (PAT): The implementation of real-time monitoring and control systems within flow reactors will enable more precise optimization of reaction parameters, leading to higher yields and purity.
Heterogenized Catalysts: The use of solid-supported catalysts or reagents in packed-bed reactors simplifies purification, as the catalyst can be easily separated from the product stream. This is a key area for making the synthesis of this compound and its derivatives more sustainable.
The application of flow chemistry can address challenges associated with hazardous reagents or exothermic reactions, making the large-scale production of this important intermediate safer and more cost-effective. nih.gov
Exploration of New Reactivity Modes (e.g., Photoredox, Electrochemistry)
Modern synthetic methods like photoredox catalysis and electrochemistry are opening up new avenues for chemical transformations by providing access to unique reactive intermediates under mild conditions. beilstein-journals.org The application of these techniques to this compound is a promising area for future research.
Photoredox Catalysis: Visible-light photoredox catalysis can facilitate single-electron transfer (SET) processes, enabling the formation of radical intermediates that can participate in a wide range of coupling reactions. beilstein-journals.org This could allow for novel functionalizations of the pyridine ring that are not accessible through traditional methods. Research into new photocatalysts could enable the activation of the C-I bond in this compound for various transformations. beilstein-journals.org
Electrochemistry: Synthetic organic electrochemistry offers a reagent-free method for oxidation and reduction, driven by an electric current. This technique could be employed for the selective functionalization of this compound, potentially leading to greener and more efficient synthetic routes. Electrochemically mediated photoredox catalysis (e-PRC) combines both approaches, further expanding the synthetic possibilities. beilstein-journals.org
| Reactivity Mode | Principle | Potential Advantages | Potential Applications |
|---|---|---|---|
| Photoredox Catalysis | Generation of radical intermediates via visible light-induced single-electron transfer. beilstein-journals.org | Mild reaction conditions, unique reactivity patterns, access to novel chemical space. beilstein-journals.org | C-H functionalization, cross-coupling reactions. |
| Electrochemistry | Use of electric current to drive redox reactions. beilstein-journals.org | Avoids stoichiometric chemical oxidants/reductants, high selectivity. | Halogenation, amination, C-C bond formation. |
| Electrochemically Mediated Photoredox Catalysis (e-PRC) | Combination of photochemical and electrochemical steps within a catalytic cycle. beilstein-journals.org | Overcomes limitations of individual methods, expands accessible redox potentials. | Challenging reductive or oxidative transformations. |
Expansion into Novel Functional Materials and Advanced Intermediates
Beyond its established role in pharmaceuticals and agrochemicals, this compound is a valuable building block for the creation of novel functional materials. nbinno.comchemimpex.com Its rigid aromatic structure and multiple functionalization sites make it an attractive component for high-performance polymers and optoelectronic materials. guidechem.com
Future directions in this field include:
Advanced Polymers: Incorporation of the this compound moiety into polymer backbones can impart specific properties such as enhanced thermal stability, unique optical characteristics, or improved mechanical strength. nbinno.com These materials could find applications in advanced electronics and specialized coatings. nbinno.comchemimpex.com
Organic Electronics: Pyridine-based structures are of great interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound can be tuned through chemical modification, making it a promising precursor for new semiconducting materials.
Molecular Probes and Diagnostic Agents: The structure of this compound can be modified to create molecular probes for investigating biological pathways. nbinno.com There is also ongoing research into its potential use in developing diagnostic imaging agents. nbinno.com
As an advanced intermediate, the demand for this compound is expected to grow as researchers continue to explore its utility in constructing complex molecular architectures for a wide range of applications. nbinno.comijssst.info
Q & A
Q. How can researchers align studies on this compound with FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
